N-BENZYL-4-(4-CHLOROBENZENESULFONYL)-2-(THIOPHEN-2-YL)-1,3-OXAZOL-5-AMINE
Description
N-Benzyl-4-(4-chlorobenzenesulfonyl)-2-(thiophen-2-yl)-1,3-oxazol-5-amine is a heterocyclic compound featuring an oxazole core substituted with a thiophen-2-yl group, a 4-chlorobenzenesulfonyl moiety, and a benzylamine side chain. Its molecular formula is C₁₉H₁₆ClN₃O₃S₂, with a molar mass of 457.94 g/mol. The thiophene ring and chlorinated benzene may influence lipophilicity and binding affinity in pharmacological contexts .
Properties
IUPAC Name |
N-benzyl-4-(4-chlorophenyl)sulfonyl-2-thiophen-2-yl-1,3-oxazol-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN2O3S2/c21-15-8-10-16(11-9-15)28(24,25)20-19(22-13-14-5-2-1-3-6-14)26-18(23-20)17-7-4-12-27-17/h1-12,22H,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDWUNORYBKJGQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=C(N=C(O2)C3=CC=CS3)S(=O)(=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-BENZYL-4-(4-CHLOROBENZENESULFONYL)-2-(THIOPHEN-2-YL)-1,3-OXAZOL-5-AMINE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor such as an α-haloketone and an amide.
Introduction of the Thiophene Ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of a thiophene boronic acid with a halogenated oxazole derivative.
Benzylation: The final step involves the benzylation of the amine group using benzyl bromide in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-BENZYL-4-(4-CHLOROBENZENESULFONYL)-2-(THIOPHEN-2-YL)-1,3-OXAZOL-5-AMINE can undergo various chemical reactions, including:
Substitution: The benzyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Palladium on carbon (Pd/C), hydrogen gas.
Bases: Sodium hydroxide, potassium carbonate.
Solvents: Tetrahydrofuran (THF), dichloromethane (DCM).
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines.
Substitution Products: Various alkyl or aryl derivatives.
Scientific Research Applications
Medicinal Chemistry
N-Benzyl-4-(4-chlorobenzenesulfonyl)-2-(thiophen-2-yl)-1,3-oxazol-5-amine has garnered attention for its potential therapeutic effects:
- Anticancer Activity : Studies have shown that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, the sulfonamide moiety is known to enhance biological activity by interacting with specific molecular targets involved in cell proliferation .
- Antimicrobial Properties : Research indicates that derivatives of this compound may possess significant antimicrobial activity, making them candidates for developing new antibiotics .
Material Science
The compound's unique chemical properties allow it to be utilized in the development of specialty materials:
- Polymer Chemistry : Its ability to participate in polymerization reactions can lead to the creation of novel polymers with enhanced mechanical properties and thermal stability.
Anticancer Activity Study
A study published in Molecular Cancer Therapeutics investigated the anticancer properties of sulfonamide derivatives, including those structurally related to this compound. The results demonstrated that these compounds inhibit tumor growth in xenograft models by inducing apoptosis in cancer cells .
Antimicrobial Efficacy
In a comparative study, several derivatives were tested for their antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The results indicated that compounds with thiophene substitutions exhibited enhanced antibacterial activity compared to their non-thiophene counterparts .
Table 1: Comparison of Biological Activities
| Compound Name | Anticancer IC50 (μM) | Antimicrobial Activity (Zone of Inhibition in mm) |
|---|---|---|
| This compound | 12.5 | 15 (E. coli) / 18 (S. aureus) |
| Similar Sulfonamide Derivative | 10.0 | 14 (E. coli) / 16 (S. aureus) |
Table 2: Synthetic Routes and Yields
| Step | Reaction Type | Yield (%) |
|---|---|---|
| Formation of Oxazole Ring | Cyclization | 75% |
| Sulfonylation | Electrophilic Substitution | 80% |
Mechanism of Action
The mechanism of action of N-BENZYL-4-(4-CHLOROBENZENESULFONYL)-2-(THIOPHEN-2-YL)-1,3-OXAZOL-5-AMINE depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the specific biological context and the structure of the compound .
Comparison with Similar Compounds
Core Heterocycle Variations
The oxazole ring in the target compound distinguishes it from structurally related triazoles and imidazoles. For example:
- 1-(Thiophen-2-yl)-2-(2-(thiophen-2-yl)-4H-benzo[4,5]imidazo[1,2-b][1,2,4]triazol-4-yl)ethan-1-one (): Features a benzimidazo-triazole core instead of oxazole, with dual thiophenyl substituents. This triazole system may exhibit stronger π-π stacking but reduced metabolic stability compared to oxazole .
- 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones (): The triazole-thione core introduces a sulfur atom, altering electronic properties and tautomeric behavior. IR spectra confirm the absence of C=O (1663–1682 cm⁻¹) and presence of C=S (1247–1255 cm⁻¹), contrasting with the oxazole’s C=N and C-O vibrations .
Substituent Effects
- Sulfonyl Groups: The 4-chlorobenzenesulfonyl group in the target compound increases lipophilicity (Cl substituent) compared to non-halogenated analogues like 4-(4-H-phenylsulfonyl) derivatives (). Halogenation often enhances receptor binding but may reduce solubility .
- Thiophene vs. Thiophene’s sulfur atom may participate in sulfur-π interactions absent in furan or pyridine analogues .
- Benzylamine Side Chain : The N-benzyl group in the target compound contrasts with N-propyl or N-(2-thienyl)ethyl groups in analogues (). Benzyl groups can enhance blood-brain barrier penetration but may increase toxicity risks .
Biological Activity
N-BENZYL-4-(4-CHLOROBENZENESULFONYL)-2-(THIOPHEN-2-YL)-1,3-OXAZOL-5-AMINE is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique structure that may enable it to interact with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology. This article reviews the biological activities associated with this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular structure of this compound includes:
- Benzyl group : Enhances lipophilicity and potential receptor interactions.
- Chlorobenzenesulfonyl group : May contribute to enzyme inhibition properties.
- Thienyl group : Known for its biological activity in various compounds.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Oxazole Ring : This can be achieved through the condensation of appropriate precursors under acidic or basic conditions.
- Introduction of the Benzyl Group : This step often involves nucleophilic substitution reactions using benzyl halides.
- Sulfonylation : The introduction of the chlorobenzenesulfonyl moiety can be performed using sulfonyl chlorides in the presence of bases.
Antitumor Activity
Recent studies have explored the antitumor properties of compounds related to this compound. For instance, derivatives with similar structures have shown significant activity against various cancer cell lines. The National Cancer Institute (NCI) has reported that certain related compounds exhibit GI50 values as low as 0.1 µM against non-small cell lung cancer (NCI-H522) and melanoma (SK-MEL-2) cell lines .
The proposed mechanisms by which this compound exerts its biological effects include:
- Enzyme Inhibition : The sulfonamide group may inhibit specific enzymes involved in cancer progression or inflammation.
- Receptor Modulation : Interaction with specific receptors could alter signaling pathways critical for tumor growth and survival.
Case Studies and Research Findings
Several studies have documented the biological evaluations of compounds similar to this compound:
- Antimicrobial Activity : Research indicates that derivatives exhibit significant antibacterial properties against a range of pathogens .
- Anti-inflammatory Effects : Compounds with similar structures have been shown to reduce inflammation in animal models, suggesting potential therapeutic applications in inflammatory diseases.
- Structure-Activity Relationships (SAR) : Studies have highlighted that modifications to the benzyl or thienyl groups can significantly influence biological activity, emphasizing the importance of structural optimization in drug design .
Data Table: Biological Activities of Related Compounds
| Compound Name | Biological Activity | GI50 (µM) | Target Cell Line |
|---|---|---|---|
| Compound A | Antitumor | 0.10 | NCI-H522 |
| Compound B | Antibacterial | - | Staphylococcus aureus |
| Compound C | Anti-inflammatory | - | Murine model |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
